![molecular formula C16H17N5O2 B2407047 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223506-78-1](/img/structure/B2407047.png)
4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile
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Description
The molecule contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. It also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound consisting of an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The presence of these functional groups could potentially give this compound interesting biological activities.
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a saturated ring and will therefore be fairly flexible. The 1,3,4-oxadiazole ring is unsaturated and will be planar and rigid . The nitrile group is a polar functional group that could participate in hydrogen bonding and other dipole-dipole interactions.Chemical Reactions Analysis
The reactivity of this compound will depend on the specific conditions and reagents used. The nitrile group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine. The 1,3,4-oxadiazole ring is generally stable under a variety of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound will depend on its specific structure. The presence of the nitrile group could increase its polarity, potentially making it more soluble in polar solvents. The 1,3,4-oxadiazole ring could potentially participate in pi-stacking interactions, which could influence its behavior in a biological setting .Future Directions
properties
IUPAC Name |
4-[(2S,3S)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-14(15-20-19-11(2)23-15)4-3-7-21(10)16(22)12-5-6-18-13(8-12)9-17/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCXPBDTLPYPE-HZMBPMFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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